

Application Notes and Protocols for Aleplasinin in Cell Culture Experiments

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Compound of Interest

Compound Name: Aleplasinin

Cat. No.: B1665210

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Introduction

Aleplasinin is an experimental small molecule drug that has been investigated for its potential therapeutic role in Alzheimer's disease.^[1] It functions as a selective inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system.^{[1][2]} By inhibiting PAI-1, **Aleplasinin** prevents the inactivation of tissue-type plasminogen activator (tPA), thereby promoting the conversion of plasminogen to plasmin.^{[1][2]} Elevated plasmin levels can, in turn, enhance the degradation of beta-amyloid (A β) peptides, which are central to the pathology of Alzheimer's disease.^{[1][2]} These application notes provide detailed protocols for utilizing **Aleplasinin** in various cell culture experiments to investigate its mechanism of action and effects on cellular pathways.

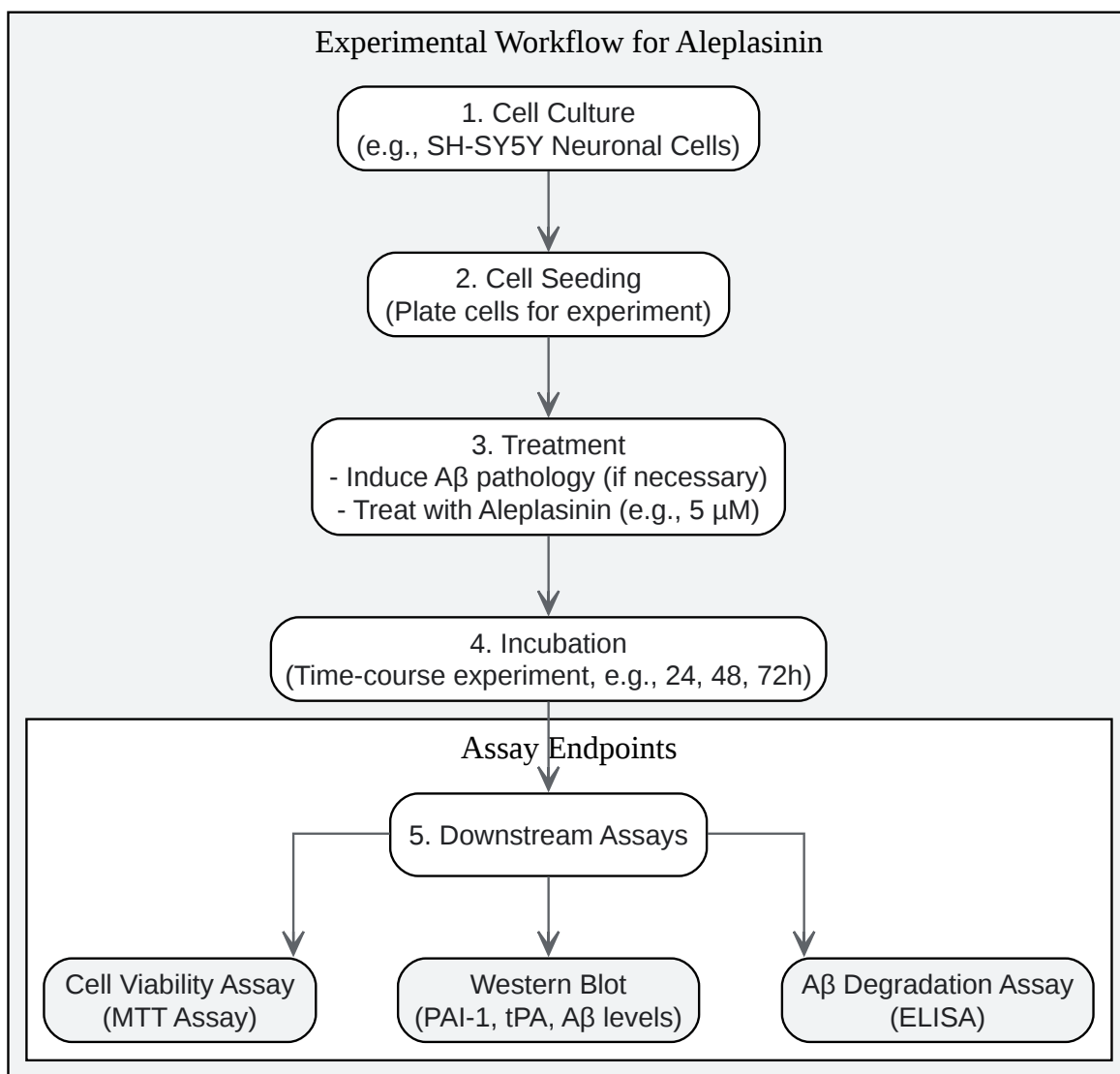
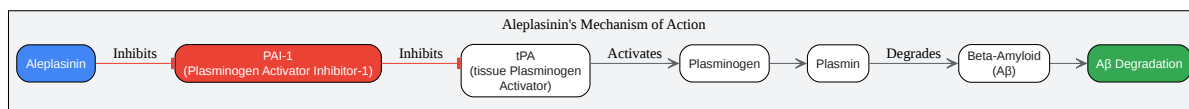
Data Presentation

Parameter	Value	Reference
Target	Plasminogen Activator Inhibitor-1 (PAI-1) / SERPINE1	[1][2]
IC50	655 nM	[1]
In Vitro Activity	5 μ M Aleplasinin restores PAI-1-inhibited cleavage of monomeric and oligomeric A β 42 by 93%	[1]
Molecular Formula	C28H27NO3	-
Molecular Weight	425.52 g/mol	-
Solubility	Soluble in DMSO	-

Signaling Pathway

The signaling pathway modulated by **Aleplasinin** is centered on the regulation of plasminogen activation. Under normal physiological conditions, tPA converts plasminogen into plasmin, which is a broad-spectrum protease. PAI-1 acts as a primary inhibitor of tPA, thereby downregulating plasmin activity. In the context of Alzheimer's disease, beta-amyloid plaques can accumulate. Plasmin has been shown to degrade these beta-amyloid peptides.

Aleplasinin, by selectively inhibiting PAI-1, removes this inhibition on tPA. This leads to increased plasmin generation and consequently enhanced degradation of beta-amyloid.



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References

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